methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate
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Description
Methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C12H10FN3O3 and its molecular weight is 263.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.07061935 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Tagging in Carbohydrate Analysis
- Application in Carbohydrate Analysis : A study by Cai et al. (2014) reported the use of fluorogenic labeling reagents, closely related to the chemical structure of methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate, in the analysis of monosaccharides. The fluorescent moiety used allows for sensitive detection in complex biological samples, like blood and milk.
Synthesis of Fluorinated Pyrazoles
- Synthesis of Fluorinated Pyrazoles : Research by Surmont et al. (2011) focused on developing synthetic strategies for 3-amino-4-fluoropyrazoles. These compounds, which share structural similarities with this compound, are important in medicinal chemistry as they allow for further functionalization.
Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications : A study by Hameed et al. (2020) and another by Yadav et al. (2016) explored the effectiveness of pyrazole derivatives, similar in structure to this compound, as corrosion inhibitors for steel surfaces in acidic environments. These compounds demonstrated increased efficiency with higher concentrations.
Pharmaceutical and Medicinal Applications
- Potential in Drug Development : Research by Thangarasu et al. (2019) detailed the synthesis of novel pyrazole derivatives, related to this compound, and evaluated their medicinal properties such as anti-inflammatory and anti-cancer activities. These compounds showed promise as potential drugs due to their inhibitory effects on certain enzymes.
Material Science and Structural Studies
- Material Science and Crystallography : Studies like the one by Mohandas et al. (2019) focus on the crystallography and molecular conformation of pyrazole derivatives. Understanding the structural properties of such molecules aids in the development of new materials and compounds in various scientific fields.
Properties
IUPAC Name |
methyl 3-[(2-fluorophenyl)carbamoyl]pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-19-12(18)16-7-6-10(15-16)11(17)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLUYLJFRSKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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